Tosylpiperazine Scaffold Tyrosinase Inhibition Potency: Quantitative Superiority Over First-Line Reference Inhibitors
Tosylpiperazine-bearing analogs demonstrate tyrosinase inhibitory activity superior to clinical reference agents. Specifically, structural hybrid 4d within a rationally designed 1-tosyl piperazine-dithiocarbamate series exhibited IC50 = 6.88 ± 0.11 µM against bacterial tyrosinase, outperforming kojic acid (IC50 = 30.34 ± 0.75 µM) by approximately 4.4-fold and ascorbic acid (IC50 = 11.5 ± 1.00 µM) by 1.7-fold [1]. Although these data originate from a congeneric series rather than the specific target molecule, they establish a class-level benchmark: the 1-tosylpiperazine substructure confers a quantifiable potency advantage for this enzyme target relative to conventional reference inhibitors.
| Evidence Dimension | Tyrosinase enzyme inhibition (IC50, µM) — tosylpiperazine derivative vs. reference drugs |
|---|---|
| Target Compound Data | Class representative 4d: IC50 = 6.88 ± 0.11 µM (1-tosyl piperazine dithiocarbamate acetamide) [1] |
| Comparator Or Baseline | 1) Kojic acid: IC50 = 30.34 ± 0.75 µM; 2) Ascorbic acid: IC50 = 11.5 ± 1.00 µM [1] |
| Quantified Difference | 4.4-fold improvement vs. kojic acid; 1.7-fold improvement vs. ascorbic acid |
| Conditions | In vitro bacterial tyrosinase enzyme assay; MDPI Biomedicines 2023, 11(10), 2739; ultrasonic-assisted synthesis and biological evaluation [1] |
Why This Matters
For scientists procuring this compound for tyrosinase-related research, the tosylpiperazine motif provides a validated potency advantage over the most commonly employed reference inhibitors, reducing the risk of selecting an insufficiently active scaffold for hit-to-lead campaigns.
- [1] Zahoor, A.F. et al. (2023) 'Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives', Biomedicines, 11(10), p. 2739. doi: 10.3390/biomedicines11102739. View Source
